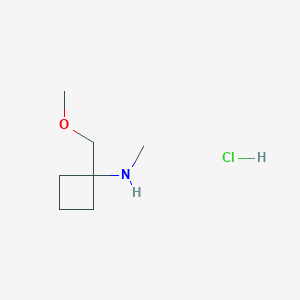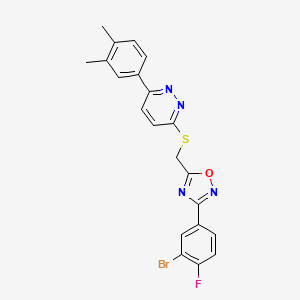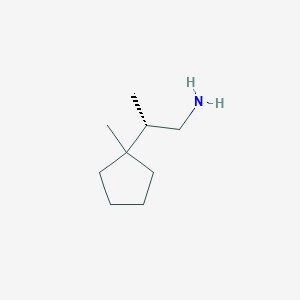
(2S)-2-(1-Methylcyclopentyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-Methylcyclopentyl)propan-1-amine, also known as N-isopropylpentedrone or IPPD, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a derivative of the popular designer drug, α-PVP, and has been reported to have similar stimulant effects. N-isopropylpentedrone has gained attention among researchers due to its potential applications in scientific research.
作用機序
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, the specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on neurotransmitter systems and behavior are still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone are similar to those of other stimulant drugs. It has been reported to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, the specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on the brain and body are still being studied.
実験室実験の利点と制限
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. It also has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying these neurotransmitter systems. However, there are also limitations to the use of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone in lab experiments. Its effects on behavior and cognition are not well understood, and it may have potential risks for toxicity and addiction.
将来の方向性
There are several future directions for research on (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone. One area of interest is the development of novel treatments for substance abuse disorders, particularly those involving dopamine and norepinephrine systems. Another area of interest is the study of the long-term effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on the brain and body, as well as its potential risks for toxicity and addiction. Additionally, further research is needed to fully understand the mechanism of action and specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on behavior and cognition.
合成法
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone can be synthesized through a multi-step process that involves the reaction of 1-phenyl-2-nitropropene with methylcyclopentyl ketone, followed by reduction with sodium borohydride or lithium aluminum hydride. The resulting product is then treated with isopropylamine to yield (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization or chromatography.
科学的研究の応用
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has been used in various scientific research studies, particularly in the field of neuroscience. It has been reported to have potential applications in the study of neurotransmitter systems, such as dopamine and norepinephrine, and their role in the regulation of behavior and cognition. (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has also been used in the study of drug addiction and the development of novel treatments for substance abuse disorders.
特性
IUPAC Name |
(2S)-2-(1-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)9(2)5-3-4-6-9/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIVFYIGJCQPC-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Methylcyclopentyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)
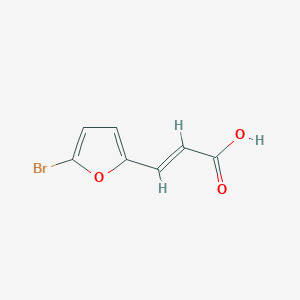
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)
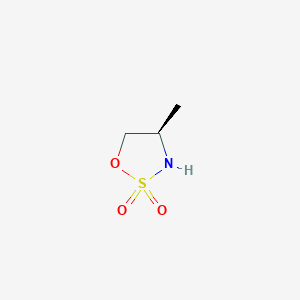

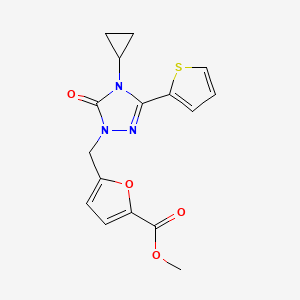
![N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705064.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)
![(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2705067.png)
